2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16309741
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide -](/images/structure/VC16309741.png)
Specification
Molecular Formula | C18H19N5OS |
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Molecular Weight | 353.4 g/mol |
IUPAC Name | 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C18H19N5OS/c1-12-7-9-14(10-8-12)20-16(24)11-25-18-22-21-17(23(18)19)15-6-4-3-5-13(15)2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Standard InChI Key | YFKSQQUOGXWCGK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 5-position with a 2-methylphenyl moiety. The acetamide group is further functionalized with a 4-methylphenyl substituent. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets .
Key Structural Components:
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1,2,4-Triazole Ring: A heterocyclic scaffold known for stabilizing hydrogen bonds and π-π interactions.
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Sulfanyl Bridge (-S-): Enhances lipophilicity and potential thiol-mediated redox activity.
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Acetamide Group: Provides hydrogen-bonding capacity and metabolic stability.
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Aryl Substituents: The 2-methylphenyl and 4-methylphenyl groups contribute to hydrophobic interactions and modulate solubility.
Molecular Properties (Inferred from Analogs ):
Property | Value |
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Molecular Formula | C₁₉H₂₀N₅OS |
Molecular Weight | ~386.5 g/mol |
LogP (Lipophilicity) | ~5.8 (estimated) |
Polar Surface Area | ~137 Ų |
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of triazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Formation of the Triazole Core: Reaction of thiosemicarbazide with 2-methylbenzaldehyde under acidic conditions to form 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol .
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Sulfanyl-Acetamide Coupling: Thiol-displacement reaction between the triazole-thiol and chloroacetamide derivatives, such as N-(4-methylphenyl)chloroacetamide, in the presence of a base like potassium carbonate .
Optimization Parameters:
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Temperature: 60–80°C for cyclocondensation; room temperature for coupling.
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Solvents: Ethanol or DMF for solubility.
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Catalysts: Piperidine or triethylamine to accelerate thiolate formation .
Reactivity Profile
The compound’s reactivity is dominated by:
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Oxidation: The sulfanyl group can oxidize to sulfoxides or sulfones using H₂O₂ or KMnO₄ .
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Nucleophilic Substitution: The acetamide’s carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
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Electrophilic Aromatic Substitution: The 2-methylphenyl group may undergo nitration or halogenation at the para position .
Biological Activities (Inferred from Analogs)
Antimicrobial Properties
Triazole derivatives exhibit broad-spectrum antimicrobial activity. For example, a structurally similar compound, 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide (CAS 578719-36-5), demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans .
Proposed Mechanism:
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Inhibition of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase).
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Disruption of bacterial cell wall synthesis via penicillin-binding protein interference .
Key Targets:
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